N-Acetyl-L-leucyl-L-alanyl-L-alanine

Description

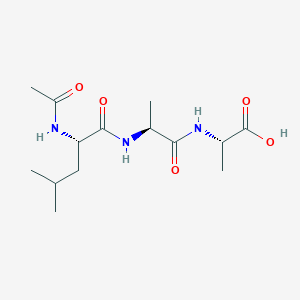

N-Acetyl-L-leucyl-L-alanyl-L-alanine is a synthetic tripeptide composed of L-leucine and two L-alanine residues, with an acetyl group modifying the N-terminus. Acetylated peptides are often used to enhance metabolic stability or modulate biological activity, though the exact functional role of this tripeptide requires further investigation.

Properties

CAS No. |

165070-55-3 |

|---|---|

Molecular Formula |

C14H25N3O5 |

Molecular Weight |

315.37 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C14H25N3O5/c1-7(2)6-11(17-10(5)18)13(20)15-8(3)12(19)16-9(4)14(21)22/h7-9,11H,6H2,1-5H3,(H,15,20)(H,16,19)(H,17,18)(H,21,22)/t8-,9-,11-/m0/s1 |

InChI Key |

ANLKSQPZCYKJCS-QXEWZRGKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-leucyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the acetylation of L-leucine, followed by the sequential addition of L-alanine residues. Commonly used reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The reaction conditions often involve anhydrous solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-leucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.

Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the side chains of the amino acids.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

Hydrolysis: L-leucine, L-alanine, and acetic acid.

Oxidation: Oxidized derivatives of the peptide.

Substitution: Peptides with modified acetyl groups.

Scientific Research Applications

N-Acetyl-L-leucyl-L-alanyl-L-alanine has several applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Acetyl-L-leucyl-L-alanyl-L-alanine with structurally and functionally related compounds, including dipeptides, acetylated amino acids, and other modified peptides. Data are derived from experimental studies and physicochemical properties reported in the evidence.

Key Observations

Structural Modifications: Acetylation (e.g., N-Acetyl-L-alanine) increases resistance to aminopeptidase degradation compared to non-acetylated analogs like L-Alanyl-L-alanine . Terminal modifications (e.g., ethylamide in ’s tripeptide derivatives) alter solubility and bioavailability .

Physicochemical Properties: Hydrated peptides (e.g., L-Leucyl-L-alanine Hydrate) exhibit higher polarity (nD₂₀ = 1.57) than acetylated counterparts, influencing their interaction with biological membranes . Aromatic acetylated amino acids (e.g., N-Acetyl-L-phenylalanine) show distinct UV absorbance profiles (ε₂₂₀ = 5.30 × 10⁻⁵), useful in spectroscopic analysis .

Functional Applications :

- Dipeptides like Ala-Ala serve as minimal models for enzymatic cleavage studies , while complex tripeptides may mimic bioactive sequences in drug design .

Notes on Limitations and Discrepancies

- Data Gaps : Direct experimental data for this compound (e.g., spectral properties, enzymatic stability) are absent in the evidence. Comparisons rely on extrapolation from related compounds.

- Conflict in Molecular Weight : lists derivatives (e.g., ethylamide) with molecular weights distinct from the free acid form of the tripeptide. Calculations here assume de-esterified structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.